5-Bromo-2-methoxybenzene-1-carbothioamide
Description
5-Bromo-2-methoxybenzene-1-carbothioamide is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 5, a methoxy group (-OCH₃) at position 2, and a carbothioamide (-C(S)NH₂) functional group at position 1. Its molecular formula is C₈H₇BrNOS, with a calculated molecular weight of 265.11 g/mol.
The carbothioamide group distinguishes it from conventional carboxamides, as the sulfur atom replaces oxygen, enhancing lipophilicity and altering hydrogen-bonding capabilities. These properties may influence biological activity, such as binding to enzymes or receptors. However, current literature on its specific applications is sparse.
Properties
IUPAC Name |
5-bromo-2-methoxybenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGLWRWIOCXYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283293 | |
| Record name | 5-Bromo-2-methoxybenzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303111-32-2 | |
| Record name | 5-Bromo-2-methoxybenzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303111-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxybenzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxybenzene-1-carbothioamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
Thioamide Formation: The brominated intermediate is then reacted with thiourea under suitable conditions to form the carbothioamide group at the 1-position.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-2-methoxybenzene-1-carbothioamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxybenzene-1-carbothioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The carbothioamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
5-Bromo-2-methoxybenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxybenzene-1-carbothioamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-bromo-2-methoxybenzene-1-carbothioamide with two analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| 5-Bromo-2-methoxybenzene-1-carbothioamide | C₈H₇BrNOS | 265.11 | Br (C5), -OCH₃ (C2) | Carbothioamide (C1) |
| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | C₁₄H₁₁BrFNO₂ | 324.14 | Br (C5), -F (C2), -OCH₃ (phenyl) | Benzamide (C1) |
| 2-Methoxybenzene-1-carbothioamide | C₈H₉NOS | 181.23 | -OCH₃ (C2) | Carbothioamide (C1) |
Key Observations:
Halogen vs. Bromine’s electron-withdrawing effect may also reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions .
Carbothioamide vs. Benzamide: Replacing the carbothioamide with a benzamide group (as in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide) introduces a fluorine atom and a secondary aromatic ring.
Methoxy vs. Fluoro Substituents :
- The methoxy group (-OCH₃) in the parent compound is electron-donating via resonance, while the fluoro substituent in the benzamide analog is electron-withdrawing. This contrast influences the aromatic ring’s electronic landscape, which may modulate interactions with biological targets or catalytic systems .
Biological Activity
Overview
5-Bromo-2-methoxybenzene-1-carbothioamide is an organic compound with the molecular formula C8H8BrNOS. It features a bromine atom at the 5-position, a methoxy group at the 2-position, and a carbothioamide group at the 1-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Synthesis
The synthesis of 5-Bromo-2-methoxybenzene-1-carbothioamide typically involves two main steps:
- Bromination : The starting material, 2-methoxybenzene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
- Thioamide Formation : The resulting brominated intermediate is reacted with thiourea to form the carbothioamide group at the 1-position.
The biological activity of 5-Bromo-2-methoxybenzene-1-carbothioamide is primarily attributed to its ability to interact with various biological molecules, including enzymes and proteins. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially altering metabolic pathways.
- Protein Interaction : It may bind to proteins, affecting their functionality and interactions within cellular processes.
Biological Activity
Research indicates that 5-Bromo-2-methoxybenzene-1-carbothioamide exhibits several notable biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated:
- Inhibition of Cell Proliferation : Compounds with similar structures have been tested against breast cancer (MCF-7) and lung cancer (A-549) cell lines, showing IC50 values indicating effective growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 7.17 ± 0.94 |
| Compound B | A-549 | 2.93 ± 0.47 |
Case Studies
Several case studies highlight the potential applications of 5-Bromo-2-methoxybenzene-1-carbothioamide in drug development:
- Enzyme Inhibition Studies : Research has focused on how this compound interacts with enzymes involved in cancer metabolism. For example, studies have indicated that it can inhibit key metabolic enzymes, leading to reduced energy production in cancer cells.
- Molecular Docking Studies : Computational analyses have been conducted to predict how well this compound binds to target proteins involved in cancer progression. These studies often utilize molecular docking techniques to assess binding affinity and interaction profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
